N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-22-16-5-4-13(7-15(16)18)17(21)20-9-11-6-14(10-19-8-11)12-2-3-12/h4-8,10,12H,2-3,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKJMYSXHSDSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with 3-fluoro-4-methoxybenzoic acid. The reaction is facilitated by a coupling agent such as N,N-dimethylformamide (DMF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction conditions usually include a solvent like ethanol or dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and drug discovery.
Biology: Studied for its interactions with various proteins and enzymes.
Medicine: Potential therapeutic applications in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets such as kinases, transcription factors, and ion channels. These interactions can modulate various cellular pathways, leading to changes in cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-fluoro-4-methoxybenzamide (17)
- Structural Features : Shares the 3-fluoro-4-methoxybenzamide core but replaces the cyclopropylpyridinylmethyl group with a 1,2,5-oxadiazole ring linked to a diethoxyphenyl group (Figure 2) .
- Synthesis : Prepared via reaction of 3-fluoro-4-methoxybenzoic acid with oxalyl chloride, followed by coupling with a 1,2,5-oxadiazole intermediate. Yield: 31% after recrystallization .
Compound 2: Selonsertib (GS-4997)
- Structural Features : Contains a benzamide core and cyclopropyl group but incorporates imidazole and triazole rings (Figure 3). Systematic name: 5-(4-cyclopropylimidazol-1-yl)-2-fluoranyl-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide .
- Molecular Weight : 445.49 g/mol (vs. 311.34 g/mol for the target compound).
- Bioactivity: A known kinase inhibitor targeting apoptosis signal-regulating kinase 1 (ASK1), used in clinical trials for fibrotic diseases .
Compound 3: N-((5-Cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- Structural Features : Shares the (5-cyclopropylpyridin-3-yl)methyl group but replaces the 3-fluoro-4-methoxybenzamide with a 4-pyrrolylbenzamide moiety (Figure 4) .
- Safety Profile : Requires stringent handling (e.g., P261: avoid inhalation; P280: use gloves/eye protection), suggesting similar toxicity concerns for the target compound .
Comparative Analysis Table
Key Findings and Implications
Thermal Stability : Compound 17’s high decomposition temperature (232°C) suggests greater stability than the target compound, though data gaps exist.
Safety Handling : Analogous compounds (e.g., pyrrolylbenzamide) mandate strict precautions (e.g., respiratory protection, gloves), implying similar toxicity risks for the target compound .
Biological Targets : While Selonsertib’s kinase inhibition is well-documented, the target compound’s fluoro and methoxy groups may favor interactions with enzymes or receptors involved in inflammation or oncology.
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoro-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHFNO and a molecular weight of approximately 276.31 g/mol. Its structural characteristics include a cyclopropyl group attached to a pyridine ring, a benzamide moiety, and a fluorine atom, which may contribute to its unique biological properties.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, benzamide derivatives have been shown to interact with various biological targets, including kinases and other signaling molecules. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets.
Biological Activity
Antiviral Activity : Preliminary studies suggest that derivatives of benzamide can exert antiviral effects by modulating intracellular pathways. For example, certain N-phenylbenzamide derivatives have demonstrated the ability to increase levels of APOBEC3G (A3G), an antiviral protein that inhibits replication of various viruses, including Hepatitis B virus (HBV) . This mechanism may also be applicable to this compound, warranting further investigation.
Anticancer Potential : Compounds within this class have also been evaluated for their anticancer properties. Studies show that similar benzamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The structural features of this compound may enhance its efficacy against specific cancer types.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HBV replication via A3G | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of kinases |
Case Study: Antiviral Activity Against HBV
In vitro studies involving N-phenylbenzamide derivatives have shown promising results against HBV. One study reported an IC value of 1.99 µM for a related compound, indicating significant antiviral activity. The mechanism was linked to increased A3G levels, suggesting that this compound could exhibit similar effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
